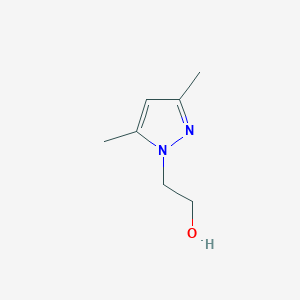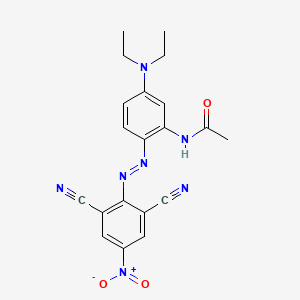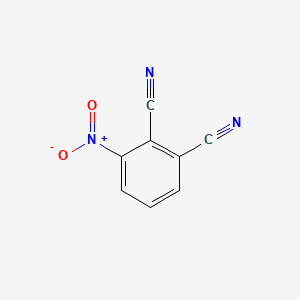
2-硝基-4-甲磺酰基苯甲酸
概述
描述
2-Nitro-4-methylsulfonylbenzoic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitro-4-methylsulfonylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Nitro-4-methylsulfonylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-methylsulfonylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 新型合成方法
NMSBA 在科学研究中的一个重要应用涉及新型合成方法的开发。例如,Huang 等人(2017)描述了一种通过在铁(II)酞菁(FePc)和铜(II)酞菁(CuPc)催化的氧气下氧化 2-硝基-4-甲磺酰基甲苯(NMST)来生产 NMSBA 的新方法。该方法在优化条件下表现出高收率和转化率,为 NMSBA 的大规模生产提供了一种潜在的方法(Huang et al., 2017)。
类似地,Long 等人(2016)报道了一种使用由 H3PW12O40/Co(II)/Mn(II)/Br 组成的均相催化剂体系从 NMST 氧化中生产 NMSBA 的新方法。发现该方法对 NMST 转化率和 NMSBA 收率有显着影响,表明其对 NMSBA 生产的有效性(Long et al., 2016)。
作用机制
Target of Action
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is an important organic chemical intermediate . It is primarily used in the synthesis of the herbicide mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .
Mode of Action
The synthesis of NMSBA usually involves the selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) . This process requires strong oxidants and catalysts due to the presence of two strongly electron-withdrawing groups on the benzene ring of NMST .
A highly selective electrochemical oxidation of NMST to NMSBA has been achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode . DFT calculations demonstrate that molybdate in the form of Mo 2 O 72− can catalyze the oxidation of NMST in acidic media . NMST loses hydrogen from the methyl group, subsequently accepts oxygen, and finally converts into NMSBA .
Biochemical Pathways
The biochemical pathway involved in the synthesis of NMSBA is the oxidation of NMST . This process is catalyzed by molybdate in the form of Mo 2 O 72− . The methyl group of NMST loses a hydrogen atom, accepts an oxygen atom, and finally converts into NMSBA .
Pharmacokinetics
The compound’s solubility in dmso and methanol is reported to be slight , which could potentially impact its bioavailability.
Result of Action
The result of the action of NMSBA is the production of an important intermediate for the synthesis of the herbicide mesotrione . Mesotrione is widely used worldwide due to its low toxicity, high efficiency, and innovative mechanisms .
Action Environment
The synthesis of NMSBA is influenced by various environmental factors. For instance, the selectivity of anodic oxidation of NMST to NMSBA is extremely low in the absence of MoO4 2− . The reaction parameters, such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, need to be optimized to achieve a high selectivity of NMSBA . The process is more safe and environmentally friendly compared to traditional batch oxidation processes .
安全和危害
未来方向
As NMSBA is a key intermediate in the production of the herbicide mesotrione, the synthesis of NMSBA has attracted much attention due to fast-growing market demands . Therefore, the development of more efficient, safe, and environmentally friendly synthesis methods for NMSBA is a promising future direction .
生化分析
Biochemical Properties
2-Nitro-4-methylsulfonylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides. It interacts with various enzymes and proteins during its synthesis and application. For instance, in the synthesis of mesotrione, 2-Nitro-4-methylsulfonylbenzoic acid undergoes selective oxidation facilitated by catalysts such as molybdate . This interaction is crucial for the conversion of 2-Nitro-4-methylsulfonyltoluene to 2-Nitro-4-methylsulfonylbenzoic acid, which is then used to produce mesotrione .
Cellular Effects
2-Nitro-4-methylsulfonylbenzoic acid has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in agricultural applications, 2-Nitro-4-methylsulfonylbenzoic acid, as a component of mesotrione, inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This inhibition disrupts the synthesis of plastoquinone and tocopherols, leading to the bleaching of plant tissues and ultimately causing plant death .
Molecular Mechanism
The molecular mechanism of 2-Nitro-4-methylsulfonylbenzoic acid involves its interaction with specific enzymes and biomolecules. In the case of mesotrione synthesis, 2-Nitro-4-methylsulfonylbenzoic acid undergoes oxidation, where it loses hydrogen from the methyl group and accepts oxygen, facilitated by molybdate as a catalyst . This process is essential for the conversion of 2-Nitro-4-methylsulfonyltoluene to 2-Nitro-4-methylsulfonylbenzoic acid . Additionally, in plants, 2-Nitro-4-methylsulfonylbenzoic acid, as part of mesotrione, binds to and inhibits HPPD, leading to the disruption of essential metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-4-methylsulfonylbenzoic acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of catalysts. Studies have shown that the conversion of 2-Nitro-4-methylsulfonyltoluene to 2-Nitro-4-methylsulfonylbenzoic acid is optimized at specific cell voltages and reaction times . Over time, the selectivity and yield of 2-Nitro-4-methylsulfonylbenzoic acid can decrease if the reaction conditions are not carefully controlled .
Dosage Effects in Animal Models
The effects of 2-Nitro-4-methylsulfonylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxicity and other adverse effects. Studies on the dosage effects of 2-Nitro-4-methylsulfonylbenzoic acid in animal models are limited, but it is essential to consider the potential toxic effects at high doses .
Metabolic Pathways
2-Nitro-4-methylsulfonylbenzoic acid is involved in various metabolic pathways, particularly in the synthesis of herbicides. It interacts with enzymes such as molybdate during its synthesis . The oxidation of 2-Nitro-4-methylsulfonyltoluene to 2-Nitro-4-methylsulfonylbenzoic acid is a critical step in the production of mesotrione . This process involves the loss of hydrogen from the methyl group and the acceptance of oxygen, facilitated by molybdate as a catalyst .
Transport and Distribution
The transport and distribution of 2-Nitro-4-methylsulfonylbenzoic acid within cells and tissues are influenced by various factors, including its solubility and interaction with transporters or binding proteins. In plants, as part of mesotrione, 2-Nitro-4-methylsulfonylbenzoic acid is distributed to target tissues where it inhibits HPPD . The localization and accumulation of this compound are essential for its herbicidal activity .
Subcellular Localization
The subcellular localization of 2-Nitro-4-methylsulfonylbenzoic acid is crucial for its activity and function. In plants, as part of mesotrione, it is localized in plastids where it inhibits HPPD . This localization is essential for disrupting the synthesis of plastoquinone and tocopherols, leading to the bleaching of plant tissues . The targeting signals and post-translational modifications that direct 2-Nitro-4-methylsulfonylbenzoic acid to specific compartments or organelles are critical for its herbicidal activity .
属性
IUPAC Name |
4-methylsulfonyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUABMNRMROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074639 | |
| Record name | 4-Mesyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110964-79-9 | |
| Record name | 4-(Methylsulfonyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110964-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Mesyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfonyl)-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 2-Nitro-4-methylsulfonylbenzoic acid?
A1: NMSBA is primarily synthesized by oxidizing 2-nitro-4-methylsulfonyltoluene (NMST). This can be achieved through various methods, including:
- Air-nitric acid oxidation: This method utilizes air and nitric acid as oxidants. []
- Catalytic oxidation: This approach employs catalysts like cobalt/manganese/bromine systems or phosphotungstic acid loaded on activated carbon to facilitate the oxidation process. [] Research has shown that modifying the activated carbon with zinc chloride solution can enhance the catalytic activity. []
- Electrochemical oxidation: This method uses an electrochemical cell and a molybdate catalyst to drive the oxidation reaction. []
Q2: What are the challenges associated with purifying 2-Nitro-4-methylsulfonylbenzoic acid, and how are they addressed?
A2: Purification of NMSBA is crucial to remove impurities that can impact its further use in synthesizing mesotrione. One effective method involves a multi-step process:
- Dissolving in water and filtration: NMSBA is dissolved in water at a specific pH range (2-10) followed by filtration to remove insoluble impurities. [, ]
- Activated carbon treatment: The aqueous solution can be treated with activated carbon to further eliminate impurities by adsorption. [, ]
- Base hydrolysis: Treatment with a base hydrolyzes unwanted nitro- and dinitro-substituted impurities. []
- Crystallization: The pH of the solution is adjusted to promote crystallization of purified NMSBA upon cooling. [, ]
Q3: Are there alternative purification methods for NMSBA?
A3: Yes, recrystallization using specific solvents is another purification method. Crude NMSBA is dissolved in a solvent at elevated temperatures (30-150°C) and then cooled to precipitate the purified product. []
Q4: How does the presence of competitive adsorbates affect the catalytic activity of H3PMo12O40@C in NMSBA synthesis?
A4: Research indicates that the presence of certain acids during the preparation of the H3PMo12O40@C catalyst can influence its performance in oxidizing NMST to NMSBA. H2SO4, HCl, HNO3, CH3COOH, and H2C2O4 have been shown to improve catalytic activity, likely due to their influence on the dispersion of H3PMo12O40 on the catalyst surface. [] Conversely, the addition of H3PO4 has a negative impact on the catalyst's performance. []
Q5: How is purified 2-Nitro-4-methylsulfonylbenzoic acid utilized in the synthesis of mesotrione?
A5: Purified NMSBA serves as a crucial starting material for mesotrione synthesis. It undergoes the following steps:
- Conversion to acid chloride: NMSBA is converted to its corresponding acid chloride. []
- Reaction with 1,3-dicyclohexanedione: The acid chloride reacts with 1,3-dicyclohexanedione to yield mesotrione. []
Q6: What are the areas of ongoing research related to 2-Nitro-4-methylsulfonylbenzoic acid?
A6: Research continues to explore various aspects of NMSBA, including:
- Green synthesis methods: Researchers are actively investigating more environmentally friendly and sustainable approaches for NMSBA production. []
- Catalyst development: The search for novel and efficient catalysts with enhanced activity and selectivity for NMSBA synthesis is an active area of research. [, ]
- Continuous flow reactor applications: Exploring the use of continuous flow reactors for NMSBA synthesis offers advantages in process control and efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)




![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)







